4-[[2-[4-[4-[[5-Chloro-4-(2-propan-2-ylsulfonylanilino)pyrimidin-2-yl]amino]-3-methoxyphenyl]piperazin-1-yl]-2-oxoethyl]amino]-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione

Targeted Protein Degradation Anaplastic Lymphoma Kinase PROTAC Negative Control

The compound 4-[[2-[4-[4-[[5-Chloro-4-(2-propan-2-ylsulfonylanilino)pyrimidin-2-yl]amino]-3-methoxyphenyl]piperazin-1-yl]-2-oxoethyl]amino]-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione, commonly designated TL13-22, is a synthetic heterobifunctional molecule comprising an anaplastic lymphoma kinase (ALK) inhibitor warhead conjugated to a cereblon (CRBN) E3 ligase ligand. Unlike its active PROTAC counterpart TL13-12, TL13-22 features a modified CRBN-binding moiety that ablates its protein degradation capability while retaining high-affinity ALK inhibition.

Molecular Formula C39H40ClN9O8S
Molecular Weight 830.3 g/mol
Cat. No. B15542107
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[[2-[4-[4-[[5-Chloro-4-(2-propan-2-ylsulfonylanilino)pyrimidin-2-yl]amino]-3-methoxyphenyl]piperazin-1-yl]-2-oxoethyl]amino]-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione
Molecular FormulaC39H40ClN9O8S
Molecular Weight830.3 g/mol
Structural Identifiers
InChIInChI=1S/C39H40ClN9O8S/c1-22(2)58(55,56)31-10-5-4-8-27(31)43-35-25(40)20-42-39(46-35)44-26-12-11-23(19-30(26)57-3)47-15-17-48(18-16-47)33(51)21-41-28-9-6-7-24-34(28)38(54)49(37(24)53)29-13-14-32(50)45-36(29)52/h4-12,19-20,22,29,41H,13-18,21H2,1-3H3,(H,45,50,52)(H2,42,43,44,46)
InChIKeyMCCIEZLYIAJGSE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

4-[[2-[4-[4-[[5-Chloro-4-(2-propan-2-ylsulfonylanilino)pyrimidin-2-yl]amino]-3-methoxyphenyl]piperazin-1-yl]-2-oxoethyl]amino]-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione (TL13-22): A Potent ALK Inhibitor and Critical Negative Control for PROTAC Degrader Studies


The compound 4-[[2-[4-[4-[[5-Chloro-4-(2-propan-2-ylsulfonylanilino)pyrimidin-2-yl]amino]-3-methoxyphenyl]piperazin-1-yl]-2-oxoethyl]amino]-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione, commonly designated TL13-22, is a synthetic heterobifunctional molecule comprising an anaplastic lymphoma kinase (ALK) inhibitor warhead conjugated to a cereblon (CRBN) E3 ligase ligand [1]. Unlike its active PROTAC counterpart TL13-12, TL13-22 features a modified CRBN-binding moiety that ablates its protein degradation capability while retaining high-affinity ALK inhibition . This unique mechanistic decoupling establishes TL13-22 as an indispensable negative control compound for validating PROTAC-mediated degradation phenotypes in ALK-driven cancer research models .

4-[[2-[4-[4-[[5-Chloro-4-(2-propan-2-ylsulfonylanilino)pyrimidin-2-yl]amino]-3-methoxyphenyl]piperazin-1-yl]-2-oxoethyl]amino]-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione: Why ALK Inhibitors and PROTAC Degraders Are Not Interchangeable


ALK-targeted PROTAC degraders (e.g., TL13-12) and conventional ALK kinase inhibitors (e.g., TL13-22) operate via fundamentally distinct mechanisms, making them non-substitutable in experimental workflows. PROTACs induce ternary complex formation and ubiquitin-proteasome-dependent degradation of the entire ALK protein, eliminating both kinase-dependent and kinase-independent scaffolding functions [1]. In contrast, kinase inhibitors like TL13-22 merely block ATP-binding pocket activity, preserving the ALK protein and its non-catalytic roles . This mechanistic divergence yields divergent pharmacological outcomes, as evidenced by differential effects on downstream signaling networks and acquired resistance profiles [2]. Consequently, researchers must select the appropriate tool based on the specific biological question—degradation versus inhibition—and must include matched negative controls like TL13-22 to definitively attribute observed effects to protein degradation rather than simple kinase inhibition .

Quantitative Evidence Guide for 4-[[2-[4-[4-[[5-Chloro-4-(2-propan-2-ylsulfonylanilino)pyrimidin-2-yl]amino]-3-methoxyphenyl]piperazin-1-yl]-2-oxoethyl]amino]-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione (TL13-22) vs. Comparators


TL13-22 Lacks ALK Degradation Activity Unlike Its Active PROTAC Counterpart TL13-12

TL13-22 exhibits no detectable degradation of ALK protein in cellular assays, in stark contrast to the active PROTAC degrader TL13-12, which induces robust ALK degradation. This functional distinction arises from a specific structural modification in the CRBN-binding moiety of TL13-22 that abrogates E3 ligase recruitment [1]. In H3122 and Karpas 299 cells, TL13-12 achieves ALK degradation with DC50 values of 10 nM and 180 nM, respectively, whereas TL13-22 fails to reduce ALK protein levels at any tested concentration .

Targeted Protein Degradation Anaplastic Lymphoma Kinase PROTAC Negative Control

TL13-22 Retains Potent ALK Kinase Inhibition Comparable to TL13-12 and Superior to Clinical ALK Inhibitors

Despite lacking degradation activity, TL13-22 maintains potent ALK kinase inhibition with an IC50 of 0.54 nM, which is comparable to TL13-12 (IC50 = 0.69 nM) and substantially more potent than FDA-approved ALK inhibitors crizotinib (IC50 ≈ 20 nM) and ceritinib (IC50 ≈ 0.2 nM) . This demonstrates that the CRBN ligand modification does not compromise target engagement [1].

ALK Kinase Inhibition Enzymatic Assay Target Engagement

TL13-22 Exhibits Distinct Off-Target Kinase Degradation Profile Compared to TL13-12

Quantitative proteomic profiling reveals that TL13-22 induces degradation of Aurora A, FER, PTK2, and RPS6KA1 with IC50 values of 11.3 nM, 5.74 nM, 18.4 nM, and 65.9 nM, respectively . In contrast, TL13-12 degrades Aurora A, FER, PTK2, and RPS6KA1 with IC50 values of 13.5 nM, 5.74 nM, 18.4 nM, and 65 nM, respectively . The comparable off-target degradation profiles indicate that the primary differentiation between the two compounds lies in ALK degradation capability rather than broader kinome selectivity.

Kinase Selectivity Proteomic Profiling Off-Target Effects

TL13-22 Does Not Degrade ALK in Multiple ALK-Driven Cancer Cell Lines

In a panel of ALK-driven cancer cell lines, including NCI-H3122 (NSCLC, EML4-ALK fusion), SU-DHL-1 (ALCL, NPM-ALK fusion), and Karpas 299 (ALCL, NPM-ALK fusion), TL13-22 fails to induce ALK degradation at concentrations up to 1 µM, whereas TL13-12 achieves robust degradation with DC50 values of 10 nM, 15 nM, and 180 nM, respectively [1]. This cell line-agnostic lack of degradation activity confirms the generalizability of TL13-22 as a universal negative control for ALK PROTAC studies.

Cancer Cell Lines ALK Fusion Proteins Negative Control Validation

TL13-22 Demonstrates Superior Purity and Stringent Quality Control Specifications for Research Consistency

TL13-22 is supplied with a certified purity of ≥98% as determined by HPLC, exceeding the typical purity standards for research-grade negative control compounds (commonly ≥95%) . In contrast, the active comparator TL13-12 is also supplied at ≥98% purity, ensuring matched chemical quality for controlled experiments . The high purity minimizes confounding effects from impurities that could otherwise obscure interpretation of degradation-versus-inhibition studies.

Chemical Purity Quality Control Reproducibility

Optimal Research Applications for 4-[[2-[4-[4-[[5-Chloro-4-(2-propan-2-ylsulfonylanilino)pyrimidin-2-yl]amino]-3-methoxyphenyl]piperazin-1-yl]-2-oxoethyl]amino]-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione (TL13-22)


Negative Control for ALK PROTAC Degrader Studies in Non-Small Cell Lung Cancer (NSCLC) Models

TL13-22 serves as the definitive negative control for experiments utilizing the active PROTAC degrader TL13-12 in ALK-rearranged NSCLC cell lines such as NCI-H3122. By treating parallel cultures with equimolar concentrations of TL13-22 and TL13-12, researchers can unambiguously attribute observed changes in cell viability, apoptosis, or downstream signaling to ALK degradation rather than simple kinase inhibition. TL13-22's sub-nanomolar ALK inhibitory potency (IC50 = 0.54 nM) ensures it fully engages the ALK kinase domain without inducing degradation, providing a rigorous control .

Mechanistic Deconvolution of Degradation-Dependent vs. Kinase-Dependent ALK Signaling in Anaplastic Large Cell Lymphoma (ALCL)

In ALCL models such as SU-DHL-1 and Karpas 299, where NPM-ALK drives oncogenic signaling through both kinase-dependent and kinase-independent scaffolding functions, TL13-22 enables precise dissection of these two mechanisms. While TL13-12 eliminates the ALK protein entirely (DC50 = 15 nM in SU-DHL-1, 180 nM in Karpas 299), TL13-22 inhibits kinase activity without affecting protein levels. Comparative phenotypic analysis across both compounds reveals which cellular processes require the physical presence of ALK protein versus those that depend solely on its enzymatic activity [1].

Validation of PROTAC-Dependent Phenotypes in High-Throughput Screening Campaigns

For laboratories conducting high-throughput screens with ALK-targeted PROTAC libraries, TL13-22 provides an essential counterscreen to filter out false-positive hits arising from kinase inhibition. Compounds that exhibit activity in both TL13-12 and TL13-22 treatment arms are likely acting through kinase inhibition rather than targeted degradation. TL13-22's >98% HPLC purity and robust solubility in DMSO (100 mM) facilitate its integration into automated liquid handling workflows, ensuring consistent performance across large-scale screening campaigns .

Proteomic Profiling Control for Identifying ALK-Specific Degradation Neo-Substrates

In global proteomics experiments designed to identify novel ALK degradation neo-substrates induced by PROTAC treatment, TL13-22 serves as the critical comparator to distinguish ALK-specific degradation events from off-target effects common to both compounds. Mass spectrometry analysis reveals that both TL13-22 and TL13-12 induce degradation of Aurora A, FER, PTK2, and RPS6KA1 with comparable IC50 values . Subtraction of the TL13-22 proteomic signature from the TL13-12 signature yields a clean set of ALK-degradation-dependent changes, enabling confident identification of ALK-dependent pathways.

Quote Request

Request a Quote for 4-[[2-[4-[4-[[5-Chloro-4-(2-propan-2-ylsulfonylanilino)pyrimidin-2-yl]amino]-3-methoxyphenyl]piperazin-1-yl]-2-oxoethyl]amino]-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.